molecular formula C8H8BrClO2S B3032949 4-(2-Bromoethyl)benzenesulfonyl chloride CAS No. 64062-91-5

4-(2-Bromoethyl)benzenesulfonyl chloride

Cat. No.: B3032949
CAS No.: 64062-91-5
M. Wt: 283.57 g/mol
InChI Key: ZLQHSSKMRVRVHB-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S. It is a derivative of benzenesulfonyl chloride, where a bromoethyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Bromoethyl)benzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-(2-bromoethyl)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the sulfonic acid group to a sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, or other substituted derivatives.

    Electrophilic Aromatic Substitution: Products include nitro or sulfonated derivatives.

    Reduction: Products include sulfonamides or sulfonic acids.

Scientific Research Applications

4-(2-Bromoethyl)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling or cross-linking studies.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis to introduce sulfonyl groups into target molecules. The bromoethyl group also participates in nucleophilic substitution reactions, further expanding the compound’s utility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl chloride: Similar structure but lacks the bromoethyl group.

    4-(Bromomethyl)benzenesulfonyl chloride: Similar structure with a bromomethyl group instead of a bromoethyl group.

    Benzenesulfonyl chloride: The parent compound without any bromoalkyl substituents.

Uniqueness

4-(2-Bromoethyl)benzenesulfonyl chloride is unique due to the presence of both a bromoethyl group and a sulfonyl chloride group. This combination allows for a diverse range of chemical reactions, making it a versatile reagent in organic synthesis. The bromoethyl group provides additional reactivity compared to similar compounds, enabling more complex modifications and applications.

Properties

IUPAC Name

4-(2-bromoethyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQHSSKMRVRVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511358
Record name 4-(2-Bromoethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64062-91-5
Record name 4-(2-Bromoethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromoethylbenzene (10.0 g; 54 mmol) in 16 ml of chloroform placed at a temperature of 0° C. was added dropwise a solution of chlorosulfonic acid (162 mmol, 18.87 g; 10.82 ml) in 11 ml of chloroform. After 15 minutes at 0° C., the reaction was maintained at room temperature for 3 hours. The reaction mixture was poured onto ice, and the aqueous phase was extracted with chloroform. The combined organic phases were washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent was evaporated off to give 12.34 g of crude product, which was purified by chromatography on a column of silica, eluting with chloroform (76% yield). The product obtained was used for the following reaction without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.82 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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